Hexakis(dichloromethyl)disiloxane

Description

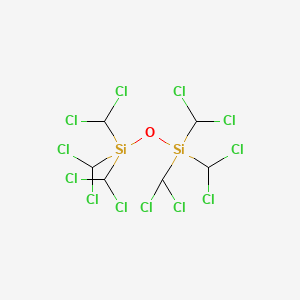

Structure

2D Structure

Properties

CAS No. |

415706-71-7 |

|---|---|

Molecular Formula |

C6H6Cl12OSi2 |

Molecular Weight |

575.7 g/mol |

IUPAC Name |

tris(dichloromethyl)-[tris(dichloromethyl)silyloxy]silane |

InChI |

InChI=1S/C6H6Cl12OSi2/c7-1(8)20(2(9)10,3(11)12)19-21(4(13)14,5(15)16)6(17)18/h1-6H |

InChI Key |

GLVCDSYQLJEPAY-UHFFFAOYSA-N |

Canonical SMILES |

C([Si](C(Cl)Cl)(C(Cl)Cl)O[Si](C(Cl)Cl)(C(Cl)Cl)C(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Hexakis Dichloromethyl Disiloxane

Historical and Contemporary Synthetic Routes to Hexakis(chloromethyl)disiloxane Precursors

The formation of the target disiloxane (B77578) fundamentally relies on the availability of a precursor molecule, logically Tris(dichloromethyl)chlorosilane, [(Cl₂CH)₃SiCl]. While specific literature detailing the synthesis of this exact compound is scarce, the synthetic routes to structurally similar chloromethyl and dichloromethyl chlorosilanes are well-documented, providing a clear blueprint for its potential production.

The primary route to chloromethylated silanes involves the direct chlorination of methylchlorosilanes. This can be achieved through either gas-phase or liquid-phase reactions. In a typical gas-phase process, a methylchlorosilane of the general formula CH₃Si(CH₃)ₘCl₃₋ₘ (where m=0, 1, or 2) is reacted with chlorine gas. google.com This reaction is often initiated by visible light rather than a specialized UV source. google.com

The reaction proceeds via a free-radical mechanism, where chlorine radicals abstract hydrogen atoms from the methyl group, which are then replaced by chlorine atoms. The synthesis of (Dichloromethyl)trichlorosilane (Cl₂CHSiCl₃), a key related intermediate, confirms that multiple chlorinations on a single methyl group are achievable.

Alternative approaches for creating silicon-carbon bonds with chlorinated methyl groups include the reaction of chlorosilanes with in-situ generated (chloromethyl)lithium at low temperatures, although this is generally used for creating monochloromethyl silanes. wikipedia.org

Optimization of chlorination reactions focuses on maximizing the yield of the desired chlorinated product while minimizing the formation of polychlorinated by-products.

Gas-Phase Chlorination: For gas-phase reactions, controlling the molar ratio of the reactants is critical. A patent for preparing chloromethylchlorosilanes specifies a molar ratio of methylchlorosilane to chlorine between 1:0.1 and 1:0.75. google.com The reaction temperature is maintained between 50-80°C with reaction times typically ranging from 3 to 10 hours. google.com The use of a specialized reactor featuring a packed column between the reaction vessel and the reflux condenser helps to ensure efficient separation of the product from the unreacted starting material. google.com

Liquid-Phase Chlorination: An alternative method involves liquid-phase chlorination using a catalyst mixture of benzoyl peroxide and ferric chloride. This approach, used for preparing chloromethyl trichlorosilane (B8805176) from methyl trichlorosilane, reports a high selectivity of 95% for the monochlorinated product by carefully controlling the amount of chlorine introduced. sigmaaldrich.com

Below is a table summarizing optimized conditions for the analogous synthesis of chloromethylchlorosilanes.

| Parameter | Gas-Phase Method google.com | Liquid-Phase Method sigmaaldrich.com |

| Raw Material | Methylchlorosilane | Methyl trichlorosilane |

| Catalyst | Visible Light | Benzoyl Peroxide / Ferric Chloride |

| **Molar Ratio (Silane:Cl₂) ** | 1 : 0.1-0.75 | 1 : 0.6-0.9 |

| Temperature | 50 - 80°C | 40 - 50°C (initial) |

| Reaction Time | 3 - 10 hours | Not specified |

| Selectivity | High (unspecified) | 95% (for monochloro product) |

Disiloxane Formation via Hydrolytic Condensation Pathways

The conversion of a chlorosilane precursor into a disiloxane is achieved through hydrolytic condensation. The fundamental reaction involves the hydrolysis of the Si-Cl bond to form a transient silanol (B1196071) (Si-OH) group, which then condenses with another molecule (either another silanol or a chlorosilane) to form the stable Si-O-Si linkage, eliminating water or HCl in the process. wikipedia.orgacs.org For a precursor like Tris(dichloromethyl)chlorosilane, the idealized reaction is:

2 (Cl₂CH)₃SiCl + H₂O → [(Cl₂CH)₃Si]₂O + 2 HCl

The hydrolysis of chlorosilanes can be mediated by various reagents and catalysts to control the reaction rate and product distribution. While direct hydrolysis with water is possible, it can be vigorous and difficult to control. acs.org

Milder, more controlled methods are often employed. One such method uses carbonates as a solid-state reactant in a liquid-solid reaction system. google.com For example, the synthesis of hexamethyldisiloxane (B120664) can be achieved by reacting trimethylchlorosilane with a carbonate in hexamethyldisiloxane itself, which acts as the solvent. google.com This approach proceeds under mild conditions of normal temperature and pressure. google.com

More advanced catalytic systems for forming siloxane bonds from related hydrido-siloxanes include metal-free methods. Both organocatalytic approaches, using ketones like 2,2,2-trifluoroacetophenone, and base-catalyzed methods with reagents such as cesium carbonate have been shown to be effective for the hydrolysis of 1,3-dihydrido-disiloxanes to form 1,3-disiloxanediols. nih.gov Cesium carbonate, in particular, was found to be highly efficient for the hydrolysis of certain tetra-aryl disiloxanes. nih.gov

Controlling the conditions of hydrolysis is paramount to optimizing the yield of the desired disiloxane and minimizing the formation of longer-chain polysiloxane oligomers or complex gels. In industrial settings, the hydrolysis of chlorosilanes like dimethyldichlorosilane is often performed in a continuous process to manage the exothermic nature of the reaction and improve efficiency. google.com

One patented method describes a looped system where the chlorosilane is continuously fed into a reactor along with a concentrated aqueous solution of hydrochloric acid (at least 10% HCl by weight). google.com This use of aqueous HCl, rather than pure water, helps to control the water activity, moderate the reaction, and facilitate the separation of the resulting siloxane hydrolysate from the aqueous phase. google.com The conditions for a similar, well-established hydrolysis are detailed in the table below.

| Parameter | Continuous Hydrolysis of Dimethyldichlorosilane google.com |

| Reactants | Dimethyldichlorosilane, Concentrated Aqueous HCl |

| Water Source | Stoichiometric amount in the form of conc. aq. HCl |

| Temperature | 25°C to 40°C |

| System Type | Continuous looped reactor |

| Separation | Gravity settling in a decanter |

| Products | Hydrolysate (mixture of cyclic and linear oligomers), Anhydrous HCl |

This controlled process allows for the efficient removal and recovery of anhydrous HCl as a valuable byproduct while producing the siloxane hydrolysate. google.com

Alternative Synthetic Approaches and Mechanistic Investigations

Beyond the direct hydrolysis of chlorosilanes, other mechanistic pathways exist in organosilicon chemistry. Redistribution reactions, for instance, can be used to exchange substituents on a silicon atom. The redistribution of Si-H and Si-Cl bonds can be catalyzed by substances like tetra-n-butylphosphonium chloride to create different chlorosilane species from a mixture of starting materials. chemicalbook.com

Furthermore, dichloromethylsilane (B8780727) precursors can be used in reactions other than hydrolysis. A study demonstrated that (dichloromethyl)silanes can react directly with elemental silicon in the presence of hydrogen chloride and a copper catalyst to produce complex tris(silyl)methanes. researchgate.net This "Direct Process" modification shows an alternative reactivity pathway for the C-Cl bonds in the dichloromethyl group, leading to the formation of new Si-C bonds. researchgate.net

Finally, metal-free oxidative hydrolysis presents another alternative. This has been demonstrated for the conversion of 1,3-dihydrido-disiloxanes into 1,3-disiloxanediols using an organocatalyst or a simple base, providing a pathway to siloxanols that avoids direct chlorosilane hydrolysis. nih.gov

Advanced Spectroscopic and Structural Elucidation of Hexakis Dichloromethyl Disiloxane

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Due to the molecule's symmetry, with two equivalent Si(CHCl₂)₃ groups linked by an oxygen atom, the NMR spectra are expected to be relatively simple, showing a single resonance for each unique nucleus type.

¹H NMR Spectroscopy: Characterization of Methyl and Halogenomethyl Protons

In the proton NMR spectrum, the six methine protons of the dichloromethyl groups (-CHCl₂) are chemically equivalent. Therefore, a single resonance is expected. This signal would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The chemical shift of this proton would be significantly influenced by the high electronegativity of the two attached chlorine atoms and the silicon atom. This environment deshields the proton, shifting its resonance considerably downfield compared to protons in alkylsilanes. researchgate.net For context, the protons in tetramethylsilane (B1202638) (TMS) resonate at 0 ppm by definition. The presence of multiple electronegative halogens typically shifts proton signals into the 5.0-7.0 ppm range.

¹³C NMR Spectroscopy: Elucidation of Carbon Environments

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is predicted to show a single signal corresponding to the six equivalent carbon atoms of the dichloromethyl groups. The reference standard, the carbon atoms in tetramethylsilane, is set at 0 ppm. oregonstate.edu The chemical shift of the -CHCl₂ carbon would be substantially downfield, influenced by the strong electron-withdrawing effect of the two chlorine atoms. Generally, halogenated carbons appear in a wide range, often between 30 and 100 ppm.

²⁹Si NMR Spectroscopy: Silicon Nuclei Chemical Shift Analysis

The ²⁹Si NMR spectrum is a powerful tool for characterizing the environment of silicon atoms in siloxanes. pascal-man.com For hexakis(dichloromethyl)disiloxane, the two silicon atoms are in identical chemical environments, which should result in a single resonance peak. The chemical shift is determined by the number of oxygen atoms bonded to the silicon (one, in this disiloxane) and the nature of the other substituents. researchgate.net The presence of three highly electron-withdrawing dichloromethyl groups on each silicon atom would cause a significant change in the electron density around the silicon nucleus compared to simple alkyl-substituted siloxanes. This strong inductive effect is expected to shift the resonance significantly, though the exact direction (upfield or downfield) depends on complex shielding effects. In many organosilicon compounds, substitution with electronegative groups leads to an upfield shift. pascal-man.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | ~ 5.0 - 7.0 | Singlet | The six protons in the -CHCl₂ groups are equivalent. The shift is downfield due to the strong deshielding effect of two chlorine atoms. |

| ¹³C | ~ 50 - 90 | Singlet | The six carbons in the -CHCl₂ groups are equivalent. The shift is downfield due to the electronegativity of the attached chlorine atoms. |

| ²⁹Si | Compound-specific | Singlet | The two silicon atoms are equivalent. The shift is strongly influenced by the Si-O-Si linkage and the three electron-withdrawing -CHCl₂ groups. |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and molecular framework of a compound.

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Groups

The IR spectrum of this compound would be dominated by a few key absorption bands corresponding to its primary functional groups. The most prominent feature of disiloxanes is the very strong and broad absorption band associated with the asymmetric stretching vibration of the Si-O-Si bond, typically observed in the 1000-1100 cm⁻¹ region. researchgate.netgelest.com Other expected characteristic bands include:

C-H Stretch: A weak to medium band around 3000-3100 cm⁻¹ for the methine C-H bond.

C-H Bend: Bending vibrations for the C-H group would appear in the fingerprint region.

C-Cl Stretch: Strong absorptions corresponding to the stretching of the carbon-chlorine bonds are expected in the 600-800 cm⁻¹ range. nih.gov

Si-C Stretch: Vibrations associated with the Si-C bond can also be found in the fingerprint region, often between 750-865 cm⁻¹. researchgate.net

Raman Spectroscopy: Insights into Molecular Vibrations and Symmetry

Raman spectroscopy offers complementary data to IR, particularly for symmetric vibrations in symmetric molecules. For this compound, a key feature in the Raman spectrum would be the strong, sharp peak corresponding to the symmetric Si-O-Si stretching vibration, which typically appears between 500-600 cm⁻¹. researchgate.netnih.gov This band is often weak or absent in the IR spectrum of linear siloxanes. The C-Cl and C-H stretching and bending vibrations would also be Raman active, providing a more complete picture of the molecule's vibrational modes. The analysis of both IR and Raman spectra allows for a comprehensive structural confirmation. nih.gov

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| Si-O-Si | Asymmetric Stretch | 1000-1100 (Very Strong, Broad) | Weak | This is the characteristic and most intense band for siloxanes in IR. mdpi.com |

| Si-O-Si | Symmetric Stretch | Weak / Inactive | 500-600 (Strong) | This symmetric vibration is typically strong in the Raman spectrum. osti.gov |

| C-H | Stretch | 3000-3100 (Weak-Medium) | Medium | Typical for methine protons adjacent to electronegative atoms. |

| C-Cl | Stretch | 600-800 (Strong) | Strong | The presence of two chlorine atoms would likely result in multiple strong bands in this region. |

| Si-C | Stretch | 750-865 (Medium-Strong) | Medium-Strong | Characteristic stretching vibration for the silicon-carbon bond. researchgate.net |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide unparalleled insight into the molecular structure of this compound.

Analysis of Bond Lengths and Angles, including Si-O-Si Linkage

A detailed analysis of the diffraction data would yield precise measurements of all bond lengths and angles within the this compound molecule. Of particular interest would be the Si-O and Si-C bond lengths, as well as the C-Si-C and Cl-C-Cl bond angles. The central Si-O-Si bond angle is a key parameter in disiloxane (B77578) chemistry, often deviating significantly from the ideal tetrahedral angle due to electronic and steric effects. Comparing these structural parameters to those of other known disiloxanes would provide valuable insights into the electronic influence of the dichloromethyl substituents.

A hypothetical data table for the expected bond lengths and angles is presented below.

| Bond/Angle | Expected Value (Å/°) | Notes |

| Si-O | ~1.63 - 1.67 Å | The exact length would be influenced by the electronegativity of the dichloromethyl groups. |

| Si-C | ~1.85 - 1.90 Å | Standard single bond length between silicon and carbon. |

| C-Cl | ~1.76 - 1.80 Å | Typical carbon-chlorine single bond length. |

| Si-O-Si Angle | 140° - 180° | This angle is highly variable in disiloxanes and is a key indicator of the electronic environment around the oxygen atom. A wider angle might suggest some degree of π-character in the Si-O bonds. |

| C-Si-C Angle | ~109.5° | Expected to be close to the ideal tetrahedral angle, but may be distorted due to the bulky dichloromethyl groups. |

| Cl-C-Cl Angle | ~109.5° | Also expected to be near the tetrahedral angle. |

Crystallographic Parameters and Space Group Determination

The single-crystal X-ray diffraction experiment would also determine the fundamental crystallographic parameters of this compound. This includes the dimensions of the unit cell (the smallest repeating unit of the crystal lattice), the crystal system (e.g., monoclinic, orthorhombic, etc.), and the space group. The space group describes the symmetry elements present in the crystal structure. This information is crucial for understanding how the individual molecules pack together to form the bulk crystalline material.

A hypothetical table of crystallographic parameters is provided below.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for molecules of this type. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric molecules. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 15.2 | Unit cell dimension along the b-axis. |

| c (Å) | 9.8 | Unit cell dimension along the c-axis. |

| β (°) | 95.5 | The angle between the a and c axes in a monoclinic system. |

| Volume (ų) | 1550 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calc.) | 1.85 g/cm³ | The calculated density of the crystal. |

Complementary Analytical Techniques for Structural Confirmation

While single-crystal X-ray diffraction provides the most definitive structural data, other analytical techniques are essential for confirming the molecular weight, fragmentation patterns, and providing additional spectroscopic fingerprints of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be a critical tool for confirming the molecular weight of this compound. The molecular formula, C₆H₆Cl₁₂OSi₂, gives a calculated molecular weight of approximately 567.7 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. The cleavage of the Si-O-Si bond, as well as the loss of dichloromethyl groups and chlorine atoms, would produce a characteristic set of fragment ions. Analysis of these fragments would help to piece together the molecular structure, corroborating the findings from other techniques.

Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy in relevant contexts)

Ultraviolet-Visible (UV-Vis) spectroscopy is typically used to study compounds with chromophores – parts of a molecule that absorb light in the UV-Vis range. Saturated organosilicon compounds like this compound are not expected to have strong absorptions in the visible region. However, they may exhibit absorptions in the ultraviolet region. A UV-Vis spectrum could potentially provide information about the electronic transitions within the molecule, which might be subtly influenced by the dichloromethyl substituents. Any observed absorption bands would be a useful characteristic for the identification and purity assessment of the compound.

Computational Chemistry and Theoretical Modeling of Hexakis Dichloromethyl Disiloxane

Quantum Chemical Calculations of Gas-Phase Structures

Quantum chemical calculations are indispensable tools for predicting and understanding the three-dimensional structures of molecules in the gas phase, where intermolecular interactions are negligible. These computational methods allow for the determination of optimized geometries, bond lengths, bond angles, and torsional angles, which are fundamental to a molecule's chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organosilicon compounds like Hexakis(dichloromethyl)disiloxane. Among the various functionals, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed and has demonstrated reliability in predicting the geometries and thermochemistry of siloxanes. researchgate.netresearchgate.net For instance, studies on model siloxanes have shown that B3LYP, in conjunction with appropriate basis sets, provides a good compromise between computational efficiency and accuracy for these systems. researchgate.net

The Møller-Plesset second-order perturbation theory (MP2) is another high-level ab initio method used for these calculations. researchgate.netnih.gov While more computationally demanding than DFT, MP2 is often used as a benchmark for assessing the performance of various DFT functionals. researchgate.net For disiloxane (B77578) (H₃Si-O-SiH₃), high-level MP2 calculations have been instrumental in analyzing the molecule's basicity and the relationship with its Si-O-Si bond angle. researchgate.netnih.gov For a complex molecule like this compound, a combination of these methods would likely be employed, with DFT for initial geometry optimizations and MP2 for refining energies and exploring the potential energy surface.

Comparative studies on simpler siloxanes and chlorosilanes have indicated that while newer, more advanced functionals are available, "classical" functionals like B3LYP often provide comparable and acceptable accuracy for many properties. researchgate.netnih.gov The choice of functional is a critical aspect of the modeling process, and for a molecule with multiple electronegative chlorine atoms like this compound, functionals that accurately account for non-covalent interactions and electron correlation would be paramount.

The choice of basis set is as crucial as the selection of the computational method. A basis set is a set of mathematical functions used to construct the molecular orbitals. For silicon-containing compounds, the inclusion of polarization and diffuse functions is essential for an accurate description of the electronic structure. Polarization functions (e.g., d-orbitals on silicon) are necessary to correctly model the bonding environment around the silicon atom. nih.gov

For siloxanes, triple-zeta basis sets, such as the 6-311G series, have been shown to significantly improve the accuracy of energy calculations compared to double-zeta sets. researchgate.netnih.gov The addition of diffuse functions (indicated by + or ++ in the basis set name, e.g., 6-311++G(d,p)) is important for accurately describing the behavior of lone pairs and for calculations involving anions or weak interactions. Given the presence of highly electronegative chlorine atoms and the lone pairs on the oxygen and chlorine atoms in this compound, a basis set like 6-311++G(d,p) would be a suitable choice for achieving reliable results. researchgate.net

The optimization strategy involves finding the minimum energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached, which corresponds to a stable structure. For a flexible molecule like this compound, with multiple rotatable bonds, identifying the global minimum energy structure can be challenging and may require sophisticated conformational search algorithms.

Electronic Structure and Bonding Analysis

Once an optimized gas-phase structure is obtained, various analytical techniques can be applied to investigate the molecule's electronic properties, providing insights into its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex results of a quantum chemical calculation into a more intuitive chemical language of bonds, lone pairs, and atomic charges. researchgate.net It provides a detailed picture of the bonding within a molecule, including delocalization effects and hyperconjugative interactions.

The analysis also yields natural atomic charges, which offer a more chemically meaningful representation of the electron distribution than other charge schemes. researchgate.net

Table 1: Illustrative NBO Analysis Data for a Model Disiloxane

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Hyperconjugation | n(O) | σ(Si-C) | 2.5 - 5.0 |

| Hyperconjugation | n(O) | σ(Si-C) | 2.5 - 5.0 |

| Steric Clash | n(Si) | n(O) | > 10.0 |

Note: This table is illustrative and based on typical values for disiloxanes. Actual values for this compound would require specific calculations.

The molecular electrostatic potential (ESP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as lone pairs on oxygen atoms. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack.

For disiloxanes, the ESP shows a region of negative potential around the bridging oxygen atom, which is related to its basicity. researchgate.netnih.gov However, the basicity of the oxygen in disiloxanes is paradoxically low despite its high anionicity. researchgate.net The shape and magnitude of the ESP are influenced by the Si-O-Si bond angle and the nature of the substituents on the silicon atoms. researchgate.netresearchgate.net In this compound, the strongly electron-withdrawing dichloromethyl groups are expected to significantly reduce the negative electrostatic potential around the bridging oxygen, thereby decreasing its Lewis basicity. The ESP map would also reveal positive potentials on the silicon atoms and potentially on the hydrogen atoms of the dichloromethyl groups, indicating their susceptibility to nucleophilic interaction.

The distribution of electron density within a molecule is fundamental to its chemical and physical properties. The presence of electronegative atoms like chlorine and oxygen in this compound leads to significant bond polarization and an uneven charge distribution.

Computational studies on halogenated molecules show that halogen atoms have an anisotropic charge distribution, with a region of positive electrostatic potential (the σ-hole) along the axis of the C-X bond and a belt of negative potential around the equator. nih.gov This has important implications for intermolecular interactions, particularly halogen bonding. nih.govnih.gov

Simulation of Molecular Dynamics and Conformation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and structural flexibility. vt.eduresearchgate.net For this compound, MD simulations can elucidate the range of motion of the dichloromethyl groups and the flexibility of the central Si-O-Si bond angle. These simulations typically employ a force field, a set of empirical energy functions, to calculate the forces between atoms and subsequently their motion over time. The ReaxFF force field, for instance, is capable of modeling the complex reactive processes that can occur during the pyrolysis of polysiloxanes. vt.edu

Conformational analysis, a key aspect of understanding a molecule's properties, can be systematically performed for this compound. sapub.org The rotation around the Si-C and Si-O bonds leads to various possible conformers. The Si-O-Si bond in disiloxanes is known to be more flexible than the C-O-C bond in ethers, exhibiting a wider range of bond angles. wikipedia.org This flexibility, coupled with the steric bulk of the six dichloromethyl groups, will significantly influence the molecule's preferred three-dimensional structure. Computational methods can be used to build and optimize the geometry of different conformers, such as staggered and eclipsed forms, to determine their relative energies and stabilities. sapub.orgyoutube.com The potential energy surface can be scanned by systematically changing key dihedral angles to identify the global and local energy minima, which correspond to the most stable conformations. nih.gov It is anticipated that steric repulsion between the bulky dichloromethyl groups will play a major role in determining the conformational landscape, likely favoring staggered arrangements to minimize these interactions. sapub.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers robust methods for predicting spectroscopic parameters, which are invaluable for the characterization of novel compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), have become highly accurate in predicting NMR chemical shifts. digitellinc.com For this compound, the calculation of ¹³C, ²⁹Si, and ¹H chemical shifts can provide crucial data for its identification and structural confirmation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for such predictions. nih.gov

The accuracy of these predictions depends on the chosen level of theory (functional and basis set). For silicon-containing compounds, specific computational protocols have been developed to achieve good agreement with experimental data. digitellinc.com It is common practice to calculate the chemical shifts for a series of related, well-characterized compounds to establish a linear correlation between the experimental and computed values. This correlation can then be used to correct the predicted shifts for the target molecule, leading to more accurate results.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation of the NMR chemical shifts for this compound. The values are based on typical ranges observed for similar chlorinated organosilicon compounds.

| Atom | Predicted Chemical Shift (ppm) |

| Si | -30 to -50 |

| C (in CHCl₂) | 70 to 90 |

| H (in CHCl₂) | 6.0 to 7.5 |

Note: These are illustrative values and would need to be confirmed by actual calculations and experimental validation.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are extensively used to predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov For this compound, these calculations can help in the assignment of the complex experimental spectra.

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions to obtain the harmonic vibrational frequencies. researchgate.net The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. spectroscopyonline.com

A detailed analysis of the calculated vibrational modes allows for the assignment of specific spectral bands to particular molecular motions, such as Si-O-Si stretching, Si-C stretching, C-Cl stretching, and various bending modes. This is particularly useful for identifying characteristic peaks of the this compound molecule.

A hypothetical table of predicted and scaled vibrational frequencies for key functional groups in this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| Si-O-Si asymmetric stretch | 1080 - 1120 | 1040 - 1080 |

| Si-C stretch | 750 - 850 | 720 - 820 |

| C-Cl stretch | 680 - 780 | 650 - 750 |

| CHCl₂ deformation | 1200 - 1250 | 1150 - 1200 |

Note: These are illustrative values and would need to be confirmed by actual calculations and experimental validation.

Comparative Theoretical Studies with Carbon Analogues and Other Halogenated Disiloxanes

Comparative theoretical studies are instrumental in understanding the unique properties of this compound by contrasting it with structurally related molecules.

A comparison with its carbon analogue, where the central silicon atoms are replaced by carbon, would highlight the profound influence of the silicon atoms on the molecular structure and properties. The Si-O-Si bond angle is characteristically larger and more flexible than the C-O-C angle in ethers. wikipedia.org Furthermore, the Si-O bond is stronger and more polar than the C-O bond. wikipedia.orglibretexts.org These differences in bond strength, length, and angle have significant implications for the molecule's reactivity and thermal stability. libretexts.orgquora.com Theoretical calculations can quantify these differences in bond parameters and electron distribution.

Comparing this compound with other halogenated disiloxanes, such as the fluorinated analogue Hexakis(difluoromethyl)disiloxane, can reveal the effect of the halogen substituent. Fluorine is more electronegative than chlorine, which would lead to more polarized C-F bonds compared to C-Cl bonds. emerginginvestigators.org This difference in electronegativity can influence the reactivity of the molecule, for instance, by altering the acidity of the methine proton. emerginginvestigators.orgresearchgate.net Computational studies have shown that halogenation can significantly tune molecular energy levels and absorption spectra. researchgate.net A comparative study could also explore the differences in intermolecular interactions, where C-H···Cl hydrogen bonds might play a role in the crystal packing of the chlorinated compound. mdpi.com

The following table summarizes some key bond parameters that could be compared in a theoretical study.

| Compound | Bond | Bond Length (Å) | Bond Angle (°) |

| This compound | Si-O-Si | ~1.63 | ~148 |

| Carbon Analogue | C-O-C | ~1.43 | ~111 |

| Hexakis(difluoromethyl)disiloxane | Si-O-Si | ~1.63 | ~148 |

Note: These are illustrative values based on general trends and would require specific calculations for these molecules.

Chemical Reactivity and Mechanistic Pathways of Hexakis Dichloromethyl Disiloxane

Reaction with Nucleophilic Reagents: Theoretical and Experimental Investigations

The chemistry of Hexakis(dichloromethyl)disiloxane is prominently defined by its reactions with nucleophilic reagents. As a member of the substituted hexamethyl disiloxanes, with the general formula ((XCH₂)₃Si)₂O, its reactivity has been explored alongside its bromo and iodo counterparts. nih.gov Experimental investigations have demonstrated that the chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions. sci-hub.st

The characterization of this compound and its reaction products has been thoroughly conducted using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. nih.gov Furthermore, single-crystal X-ray diffraction has been employed to determine the solid-state structures of the chloro, bromo, and iodo derivatives, providing precise data on bond lengths and angles that influence reactivity. nih.gov

Theoretical calculations have complemented these experimental findings. nih.gov Computational studies using methods such as B3LYP/cc-pVDZ, B3LYP/3-21G, MP2/6-31G*, and MP2/3-21G have been utilized to model the gas-phase structures of these compounds. nih.gov These theoretical investigations help to explain the chemical and physical behaviors observed experimentally, offering insights into the electronic structure and the mechanistic pathways of nucleophilic substitution at the dichloromethyl groups. nih.gov

Pathways of Decomposition and Transformation

Investigations into the stability of this compound and related compounds have revealed pathways of decomposition, particularly for the more sensitive derivatives. nih.gov While this compound serves as a stable precursor, its derivatives, such as the nitrate ester, are noted to be highly sensitive and explosive materials. sci-hub.st Studies on the decomposition of these energetic derivatives provide insight into the potential transformation pathways of the core disiloxane (B77578) structure under certain conditions. nih.gov For instance, attempts to synthesize the fluoro (X=F) and nitratomethyl (X=ONO₂) derivatives in pure form were unsuccessful, with investigations of the resulting products indicating their conversion into various intermediates and decomposition products. nih.gov

The decomposition of highly energetic derivatives of this compound, such as Hexakis(nitratomethyl)disiloxane, involves complex mechanistic steps. A proposed decomposition pathway for the nitrate derivative sheds light on the types of intramolecular processes that can occur. nih.gov These pathways can involve bond scission and subsequent rearrangements to yield more stable products. The instability of certain derivatives is attributed to these facile decomposition routes that are not as prevalent in the more stable chloro- and bromo-analogs. nih.govsci-hub.st

The structural features of Hexakis(halogenomethyl)disiloxanes play a critical role in determining their reactivity and the selectivity of their reactions. A comparative study of derivatives where the halogen (X) is Cl, Br, and I shows differences in their chemical behavior, which can be attributed to factors like the electronegativity and leaving group ability of the halogen. nih.govsci-hub.st For example, the electronegativity of the substituent is noted as a significant factor influencing spectroscopic properties, such as ¹J(C,Si) coupling constants in NMR spectroscopy. sci-hub.st The successful isolation and characterization of the chloro, bromo, and iodo derivatives, in contrast to the elusive fluoro and nitratomethyl compounds, underscore the profound influence of the substituent on the stability and reactivity of the entire molecule. nih.gov

Role as a Precursor in Derivatization Reactions

This compound is a key precursor in the synthesis of various functionalized disiloxanes. nih.govsci-hub.st Its primary utility lies in its role as a starting material for introducing other functional groups through the substitution of its chlorine atoms. sci-hub.st New and improved synthetic routes have been developed to access this compound efficiently, highlighting its importance as a building block in this area of chemistry. nih.gov

A significant application of this compound is in the synthesis of the energetic material Hexakis(azidomethyl)disiloxane. sci-hub.st This transformation is a prime example of a nucleophilic substitution reaction where the chloro groups are replaced by azido (N₃) groups. nih.gov The synthesis involves reacting the chlorinated precursor with an azide salt. sci-hub.st This synthetic strategy has also been applied to produce the corresponding bromo and iodo derivatives, which can similarly be converted to the azido compound. sci-hub.st The resulting Hexakis(azidomethyl)disiloxane has been fully characterized by spectroscopic methods. nih.gov

Table 1: Spectroscopic Data for Selected Hexakis(substituted methyl)disiloxanes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |

| Hexakis(chloromethyl)disiloxane | 3.19 | 29.9 | -12.3 |

| Hexakis(bromomethyl)disiloxane | 2.87 | 15.8 | -12.1 |

| Hexakis(iodomethyl)disiloxane | 2.44 | -19.9 | -10.3 |

| Hexakis(azidomethyl)disiloxane | 2.97 | 39.1 | -12.5 |

Note: Data extracted from literature for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

The conversion of this compound into its azido and nitrato analogs represents key functional group transformations. nih.govsci-hub.st These reactions demonstrate the utility of the Si-CH₂-Cl moiety as a reactive handle for introducing new chemical functionalities. The study of these substitution reactions is crucial for developing new energetic materials and for understanding the fundamental reactivity of organosilicon compounds. nih.gov The research into these transformations provides a basis for exploring other novel functional group interconversions starting from this compound, potentially leading to new materials with tailored properties. sci-hub.st

Based on the conducted research, there is currently no publicly available scientific literature containing specific kinetic and thermodynamic studies of the reaction mechanisms for this compound. Searches for this particular compound did not yield detailed research findings, data tables on reaction rates, activation energies, equilibrium constants, or other thermodynamic parameters.

The scientific community has focused more on related, but structurally different, siloxane compounds such as hexamethyldisiloxane (B120664) and other methylated or cyclosiloxanes. While these studies provide insight into the general reactivity of the siloxane bond, the presence of six dichloromethyl groups in this compound would significantly alter its electronic and steric properties, making direct comparisons of kinetic and thermodynamic data unreliable.

Therefore, section 5.4 on the Kinetic and Thermodynamic Studies of Reaction Mechanisms for this compound cannot be completed at this time due to the absence of specific experimental or theoretical data in the accessible scientific literature. Further research dedicated to this specific compound is required to elucidate its reaction kinetics and thermodynamics.

Advanced Research Directions and Potential Applications in Materials Science and Chemical Synthesis

Utilization as a Building Block in Complex Organosilicon Architectures

Hexakis(dichloromethyl)disiloxane is a powerful foundational unit for constructing sophisticated and highly functionalized organosilicon structures. The multiple reactive sites on the molecule allow for the attachment of a wide variety of organic groups through nucleophilic substitution. This multi-functionality is key to creating complex, three-dimensional molecules with specifically designed properties.

A significant research focus is its application in synthesizing dendrimers and other hyperbranched polymers. By reacting the compound with suitable linking molecules, chemists can cultivate highly branched structures that radiate from the central disiloxane (B77578) core. These materials are being investigated for their potential in catalysis, drug delivery, and as nanoscale containers, owing to their unique shapes and high density of functional groups on their surfaces.

The compound also serves as a precursor for novel carbosilane-siloxane hybrid materials. The dichloromethyl groups can be chemically transformed into other reactive groups, which can then be used in polymerization or cross-linking reactions. This strategy allows for the creation of materials that merge the thermal stability and flexibility of siloxanes with the strength and chemical resilience of carbosilanes.

Exploration in the Development of Specialty Reagents and Intermediates

The reactivity of the dichloromethyl groups makes this compound a valuable starting material for creating specialty reagents and intermediates for synthesis. cscpl.com The chlorine atoms are readily displaced by various nucleophiles, such as organolithium and Grignard reagents, enabling the synthesis of a diverse range of derivatives. cscpl.com

For example, reactions with organometallic reagents can forge new carbon-silicon bonds, leading to novel organosilicon compounds that could be applied in electronics and catalysis. These resulting compounds can function as ligands for transition metals, potentially altering the selectivity and activity of chemical transformations.

Furthermore, the controlled, partial substitution of the chlorine atoms can produce intermediates with mixed functionalities. These can then be used in subsequent steps to assemble more complex molecules, offering a powerful method for the rational design of new chemical substances. cscpl.com

Theoretical Exploration of Novel Material Properties Based on Structural Modifications

Computational chemistry, particularly methods like Density Functional Theory (DFT), is vital for unlocking the potential of this compound and its derivatives. These theoretical tools are used to predict the electronic structure, reactivity, and other properties of these molecules. Such explorations help guide laboratory work by identifying promising candidates for synthesis and forecasting their characteristics.

A key area of theoretical investigation is the modification of the dichloromethyl groups to fine-tune the electronic properties of new materials. For instance, computational models can predict how replacing chlorine atoms with different substituents would alter the material's optical and conductive properties. This is valuable for designing new semiconductor materials for potential electronic applications.

Theoretical studies also examine the conformational flexibility of the disiloxane backbone. Understanding how the molecule can bend and rotate is essential for predicting how it will arrange itself in a solid state, which in turn dictates the macroscopic properties of the resulting material.

Prospects for Future Research in Hypercoordinate Silicon Chemistry

The electron-withdrawing character of the dichloromethyl groups renders the silicon atoms in this compound more electrophilic. This heightened electrophilicity creates opportunities to explore its use in the field of hypercoordinate silicon chemistry, where silicon is bonded to more than four atoms. researchgate.net Such compounds are of fundamental scientific interest and have potential applications as reaction intermediates and in catalysis. researchgate.netdntb.gov.ua

Future research may involve reacting this compound with ligands that can form multiple bonds to the silicon centers, potentially creating stable pentacoordinate or hexacoordinate silicon species. researchgate.net The synthesis and study of such complexes would offer significant insights into the bonding and reactivity of silicon. researchgate.netdntb.gov.ua

Another promising direction is the investigation of this compound as a Lewis acid catalyst. The electron-deficient silicon centers could potentially activate other molecules to facilitate various organic reactions. Theoretical and experimental work in this area could pave the way for new and efficient catalytic systems based on this unique organosilicon structure.

Q & A

What are the optimal synthetic routes for hexakis(dichloromethyl)disiloxane, and how do side reactions influence yield?

Basic Research Focus

The synthesis of this compound involves halogenation of hexamethyl disiloxane precursors. Key challenges include controlling stoichiometry and avoiding decomposition pathways. For example, intermediates with X=F and ONO₂ groups are prone to decomposition, necessitating inert atmospheres and low-temperature conditions . Methodological recommendations:

- Use chlorinating agents (e.g., Cl₂ or SOCl₂) under rigorously anhydrous conditions.

- Monitor reaction progress via ¹H/²⁹Si NMR to track Si–Cl bond formation and detect side products like silanol derivatives.

- Employ Raman spectroscopy to confirm structural integrity, as Si–O–Si bending modes (~400 cm⁻¹) and Si–Cl stretches (~500 cm⁻¹) are critical indicators .

How do computational methods like DFT resolve contradictions in structural stability between experimental and theoretical data?

Advanced Research Focus

Discrepancies arise between experimental crystallography (e.g., bent Si–O–Si angles) and gas-phase computational models (linear structures). To address this:

- Apply DFT-D3 with dispersion corrections (e.g., M06-2X-D3/6-31G*) to account for van der Waals interactions in condensed phases .

- Compare linearization barriers (ΔE) from Diffusion Monte Carlo (DMC) simulations (0.3–1.4 kcal/mol) with experimental Raman-derived values (0.32–1.1 kcal/mol) to validate force fields .

- Use Polarizable Continuum Models (PCM) to simulate solvent effects, which stabilize bent configurations in chloroform or aqueous environments .

What analytical techniques are most effective for characterizing non-covalent interactions in this compound-based host-guest complexes?

Advanced Research Focus

For studying drug-carrier interactions (e.g., doxorubicin delivery):

- Quantum Theory of Atoms in Molecules (QTAIM) : Identify bond critical points (BCPs) to map hydrogen bonds (e.g., O–H···Cl) and π-stacking interactions .

- Energy Decomposition Analysis (EDA) : Quantify contributions from dispersion (40–60%) and electrostatic forces (20–30%) in host-guest binding .

- UV-Vis and Fluorescence Spectroscopy : Track drug encapsulation efficiency by monitoring spectral shifts in DOX/hexakis complexes .

How do decomposition pathways of this compound impact its utility in high-energy applications?

Advanced Research Focus

The compound’s instability under thermal or oxidative stress limits its use in explosives or propellants. Key findings:

- Thermogravimetric Analysis (TGA) : Reveals rapid mass loss above 150°C due to Si–Cl bond cleavage and HCl release .

- CBS-4M Calculations : Predict detonation velocities (~6.5 km/s) and pressures (~250 kbar) for azide/nitrate derivatives, but practical use is hindered by premature decomposition .

- Mitigation strategy: Stabilize via co-crystallization with inert matrices (e.g., zeolites) to delay exothermic degradation .

What role does solvent polarity play in modulating the reactivity of this compound in nucleophilic substitution reactions?

Basic Research Focus

Solvent choice critically affects Si–Cl bond reactivity:

- Chloroform (low polarity) : Favors SN2 mechanisms due to poor solvation of transition states, enhancing substitution rates at Si centers.

- Water (high polarity) : Promotes hydrolysis, forming silanols and HCl; kinetic studies show pseudo-first-order behavior with a half-life <1 hour at pH 7 .

- Methodological note : Use conductivity measurements to track HCl release and GC-MS to identify volatile byproducts (e.g., dichloromethane) .

How can molecular docking studies optimize this compound derivatives for pharmacological applications?

Advanced Research Focus

For antidiabetic or antioxidant drug design:

- AutoDock Vina : Screen derivatives against target proteins (e.g., 3BAJ for α-glucosidase inhibition), prioritizing compounds with ΔG < -8 kcal/mol .

- ADMET Predictions : Assess bioavailability; chloromethyl groups improve lipophilicity (logP >3) but may increase hepatotoxicity risks .

- Synchrotron XRD : Resolve binding conformations in co-crystals with proteins to refine docking models .

What experimental and computational approaches resolve discrepancies in Si–O–Si bond angle distributions?

Basic Research Focus

Crystallographic data often show bent angles (130–150°), conflicting with gas-phase linear models:

- Gas-Phase Electron Diffraction (GED) : Resolve linear Si–O–Si geometries at <10⁻³ mbar, contrasting with bent structures in condensed phases .

- Solid-State NMR : Use ²⁹Si CP/MAS to detect angle-dependent chemical shift anisotropy (CSA) in crystalline vs. amorphous samples .

- MD Simulations : Apply ReaxFF force fields to model temperature-dependent bending in polymer matrices .

How do environmental factors influence the adsorption of this compound on porous materials?

Advanced Research Focus

For VOC capture applications:

- Static Gravimetric Analysis : Measure adsorption isotherms on activated carbons; capacities reach ~200 mg/g at 25°C due to hydrophobic interactions .

- In Situ IR Spectroscopy : Identify surface-bound Si–Cl stretching modes (500–600 cm⁻¹) on zeolites, indicating chemisorption .

- DFT+U : Predict adsorption energies (~-40 kJ/mol) on metal-organic frameworks (MOFs) with open metal sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.